molecular formula C10H19NO B8459356 4-(2-Dimethylaminoethyl)cyclohexanone

4-(2-Dimethylaminoethyl)cyclohexanone

Cat. No.: B8459356
M. Wt: 169.26 g/mol
InChI Key: BCUMWDQFKSBBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Dimethylaminoethyl)cyclohexanone is a chemical compound of interest in medicinal and organic chemistry research due to its structure incorporating both a cyclohexanone ring and a dimethylaminoethyl side chain. This combination is significant as the dimethylamine (DMA) pharmacophore is a prevalent feature in numerous FDA-approved drugs, contributing to properties like high solubility and bioavailability . The compound serves as a valuable building block in organic synthesis. The Eschweiler-Clarke reaction, a standard industrial method for preparing dimethylamine derivatives, is a relevant synthetic pathway for related structures . Researchers are exploring its potential as an intermediate for developing novel psychoactive substances (NPS). Its structural relation to compounds like methoxetamine (MXE), a dissociative anaesthetic derived from cyclohexanone, makes it a subject of study in neuroscience and pharmacology for understanding the structure-activity relationships of N-methyl-D-aspartate (NMDA) receptor antagonists . The cyclohexanone moiety is a known precursor in industrial chemistry, used in the manufacture of other chemicals like adipic acid and cyclohexanol, and as a solvent for resins and oils . This reagent is provided For Research Use Only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]cyclohexan-1-one

InChI

InChI=1S/C10H19NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h9H,3-8H2,1-2H3

InChI Key

BCUMWDQFKSBBRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the cyclohexanone ring significantly alter molecular properties. A comparative analysis is provided in Table 1.

Table 1: Physicochemical Properties of Cyclohexanone Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Solubility Melting Point (°C)
4-(2-Dimethylaminoethyl)cyclohexanone -CH₂CH₂N(CH₃)₂ (4-position) 183.28 Polar solvents (e.g., ethanol) Not reported
4-(4-Hydroxyphenyl)cyclohexanone -C₆H₄OH (4-position) 204.27 Ether, ketones; insoluble in H₂O 99–102
4-(tert-Butyl)cyclohexanone -C(CH₃)₃ (4-position) 180.32 Ethanol Not reported
2,6-Bis(4-methylbenzylidene)cyclohexanone Bis(arylidene) (2,6-positions) 384.47 Limited (crystalline solid) Dependent on isomer
4-Hydroxy-4-methylcyclohexanone -OH, -CH₃ (4-position) 142.20 Water (moderate) Not reported

Key Observations :

  • Solubility: The dimethylaminoethyl group enhances polar solubility compared to hydrophobic tert-butyl or arylidene substituents .
  • Melting Points: Crystalline derivatives like 4-(4-hydroxyphenyl)cyclohexanone exhibit higher melting points due to hydrogen bonding , whereas flexible substituents (e.g., dimethylaminoethyl) may reduce crystallinity.

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Dimethylaminoethyl)cyclohexanone, and what are their respective advantages and limitations?

Methodological Answer: The synthesis of this compound typically involves:

  • Condensation Reactions : Reacting cyclohexanone derivatives with dimethylaminoethyl halides (e.g., N,N-dimethylaminoethyl chloride) under basic conditions. This method is efficient but may produce regioisomers requiring chromatographic separation .
  • Reduction of Oximes : Reducing 4-(dimethylaminoethyl)cyclohexanone oxime using agents like sodium in ethanol. This approach minimizes cis-isomer contamination but requires strict control of reaction pH and temperature .
Method Advantages Limitations
CondensationHigh yield, scalableIsomer formation, purification challenges
Oxime ReductionHigh stereochemical puritySensitive to reaction conditions

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For example, the dimethylaminoethyl group’s protons appear as a triplet near δ 2.3–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 198.2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1715 cm1^{-1}) and amine N–H vibrations (~3300 cm1^{-1}) .

Q. What are the primary chemical reactions of this compound, and how do reaction conditions influence product distribution?

Methodological Answer: Common reactions include:

  • Nucleophilic Substitution : The dimethylaminoethyl group acts as a nucleophile in alkylation or acylation reactions. For example, reaction with benzoyl chloride forms N-benzoyl derivatives under anhydrous conditions .
  • Carbonyl Reduction : Using NaBH4_4 or LiAlH4_4 reduces the ketone to an alcohol. Solvent polarity (e.g., ethanol vs. THF) affects reaction rates and stereoselectivity .
  • Acid-Base Reactions : The hydrochloride salt form enhances solubility in polar solvents, enabling pH-dependent reactivity in biological assays .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in stereoselective reductions?

Methodological Answer: The bulky dimethylaminoethyl group creates steric hindrance, favoring axial attack in reductions. Computational studies (DFT/B3LYP) show transition states with lower energy barriers for axial hydrogen addition due to reduced torsional strain. Experimental data corroborate >90% axial selectivity in LiAlH4_4-mediated reductions .

Q. What computational approaches are employed to model the reaction pathways and transition states of this compound in organic syntheses?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions, revealing electronic effects (e.g., charge distribution on the carbonyl carbon) as key selectivity drivers .
  • Ab Initio Methods : Calculate activation energies for competing pathways (e.g., axial vs. equatorial attack), validated by experimental stereochemical outcomes .

Q. How can response surface methodology (RSM) optimize the hydrolysis or other functional group transformations of this compound derivatives?

Methodological Answer: RSM (e.g., Box-Behnken design) identifies optimal conditions for reactions like oxime hydrolysis. For example:

Factor Levels (-1, 0, +1)Impact on Conversion
Temperature (°C)60, 70, 80Positive linear effect
Catalyst loading (wt%)1, 2, 3Quadratic interaction
Water content (mL)10, 15, 20Negative effect

A quadratic model (R2>0.95R^2 > 0.95) predicts maximum conversion at 75°C, 2.5% catalyst, and 12 mL water .

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